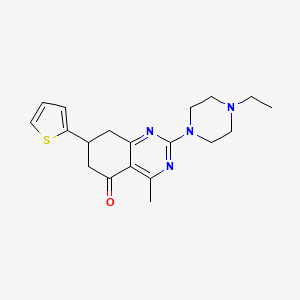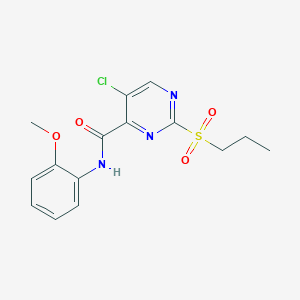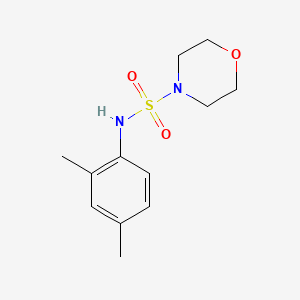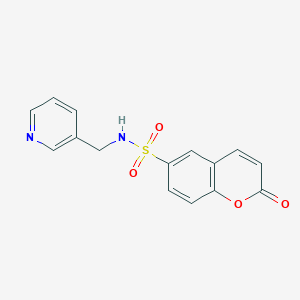![molecular formula C9H5N5O2S B4241571 6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4241571.png)
6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Descripción general
Descripción
6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C9H5N5O2S and its molecular weight is 247.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.01639559 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds related to 6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have demonstrated significant antimicrobial activity. For instance, derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have shown potential in inhibiting the growth of bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as fungi like Aspergillus niger and Aspergillus nodulans (Reddy et al., 2010). Similarly, another study reported that derivatives of this compound exhibited antibacterial activity against various strains, including Staphylococcus aureus (Seelolla & Ponneri, 2016).
Anticancer Activity
Several studies have explored the anticancer properties of derivatives of this compound. One study found that certain derivatives showed cytotoxicity against Hep-G2 (hepatocellular carcinoma) cell lines (Badr & Barwa, 2011). Another research indicated that fluorinated derivatives exhibited moderate to good antiproliferative potency against various cancer cell lines, including human breast cancer, osteosarcoma, and leukemia (Chowrasia et al., 2017). Additionally, compounds from this class have shown promising anticancer activity in vitro and relatively low acute toxicities in vivo (Charitos et al., 2016).
Antioxidant Activity
The antioxidant properties of this compound derivatives have been investigated. For example, specific triazolo-thiadiazole compounds demonstrated potent antioxidant activity in DPPH, ABTS radical scavenging assays, and lipid peroxidation studies, with some compounds showing higher antioxidant activity than standard references (Sunil et al., 2010).
Anticonvulsant Activities
Derivatives of this compound have also been evaluated for their anticonvulsant activities. A study reported that several compounds in this category exhibited potent anticonvulsant activity in the maximal electroshock test, with some showing broad-spectrum activity in several models and potentially affecting the GABAergic system (Deng et al., 2012).
Antifungal and Antibacterial Activity
Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. Research has found that certain derivatives of this compound demonstrated moderate antibacterial and antifungal activities (Mathew et al., 2006; Amir et al., 2008).
Propiedades
IUPAC Name |
6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N5O2S/c15-14(16)7-3-1-6(2-4-7)8-12-13-5-10-11-9(13)17-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADERUYKTWVOJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN=C3S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclopentylpropanamide](/img/structure/B4241501.png)
![acetic acid;methyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-5-methylthiophene-3-carboxylate](/img/structure/B4241505.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]cyclopentanamine hydrochloride](/img/structure/B4241513.png)
![2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride](/img/structure/B4241519.png)
![N-isopropyl-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4241525.png)
![methyl 4,5-dimethoxy-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4241543.png)
![3,4-dichloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4241549.png)
![4-ethoxy-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4241553.png)

![N-[4-(CYANOSULFANYL)PHENYL]-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE](/img/structure/B4241570.png)


![N-phenyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4241587.png)
